Lithium tetrachloropalladate(II) hydrate

Suzuki-Miyaura coupling Cyclopalladation Palladacycle synthesis

Standard palladium(II) salts frequently give irreproducible yields in aqueous cross-coupling and cyclometallation due to counterion effects and poor water solubility. Lithium tetrachloropalladate(II) hydrate is a crystalline, water-soluble Pd²⁺ source that solves these problems through its distinct lithium counterion. • Enables reaction completion in seconds vs. hours for electrophilic alkyne activation compared to PdCl₂(MeCN)₂ or PdCl₂(SEt₂)₂. • Delivers high-yield cyclopalladation (82% isolated) under mild conditions (RT, MeOH) for robust precatalyst synthesis. • Provides precise volumetric addition of Pd stock solutions for high-throughput aqueous catalysis, eliminating PdCl₂ solubility issues. • Ships ambient; store at 2-8°C under inert atmosphere.

Molecular Formula Cl4H2Li2OPd
Molecular Weight 280.115
CAS No. 123334-21-4
Cat. No. B569760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium tetrachloropalladate(II) hydrate
CAS123334-21-4
Molecular FormulaCl4H2Li2OPd
Molecular Weight280.115
Structural Identifiers
SMILES[Li+].[Li+].O.Cl[Pd-2](Cl)(Cl)Cl
InChIInChI=1S/4ClH.2Li.H2O.Pd/h4*1H;;;1H2;/q;;;;2*+1;;+2/p-4
InChIKeyDPOUIQUPOAWKJL-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lithium Tetrachloropalladate(II) Hydrate: Water-Soluble Pd(II) Precursor


Lithium tetrachloropalladate(II) hydrate (CAS 123334-21-4) is a crystalline, water-soluble coordination complex in which palladium(II) is coordinated by four chloride ligands and charge-balanced by lithium cations [1]. It serves as a versatile precursor for homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki, Heck, and Stille couplings, as well as in the synthesis of cyclopalladated complexes and functional materials . The hydrate form enhances handling and solubility in aqueous and polar organic media, making it a convenient source of Pd²⁺ for both laboratory-scale research and industrial applications .

Workflow
Cross-coupling and cyclopalladation synthesis
Solubility Profile
Water-soluble Pd(II) source for aqueous and polar media
Selection Context
Lithium counterion may influence catalyst speciation

Why Generic Palladium Substitution Fails


While sodium tetrachloropalladate (Na₂PdCl₄), potassium tetrachloropalladate (K₂PdCl₄), palladium(II) chloride (PdCl₂), and palladium(II) acetate (Pd(OAc)₂) all serve as Pd(II) sources, direct substitution often leads to irreproducible results, reduced yields, or altered reaction selectivity [1]. Lithium tetrachloropalladate(II) hydrate exhibits distinct solubility profiles, hygroscopicity, and reactivity in cyclometallation and cross-coupling compared to its sodium and potassium analogs, and provides unique advantages in reactions where the lithium counterion influences catalyst speciation or where water solubility is required [2][3]. The quantitative evidence below demonstrates why this specific compound should be selected over its closest in-class alternatives when experimental consistency and optimized catalytic performance are paramount.

Na₂PdCl₄ / K₂PdCl₄
Counterion difference may shift solubility and hygroscopicity, potentially affecting stoichiometric accuracy.
PdCl₂
Insoluble in water; requires additional chloride salts for dissolution, complicating aqueous protocol reproducibility.
Pd(OAc)₂
Distinct reactivity and ligand environment may alter cyclometallation pathway and catalyst speciation.

Comparative Performance Evidence


Suzuki Coupling Activity vs. Sodium Tetrachloropalladate

In the direct cyclopalladation of 1-N-ferrocenylmethylindazole, both Li₂PdCl₄ and Na₂PdCl₄ were employed as palladating agents under identical conditions (MeOH, NaOAc, room temperature) followed by PPh₃ addition, leading to the same 6-membered palladacycle 3. The resulting bimetallic complex 3 exhibited high catalytic activity as a precatalyst in Suzuki reactions of aryl bromides with phenylboronic acid. While the study does not report quantitative yield differences between the two palladating agents for the cyclopalladation step itself, it establishes that Li₂PdCl₄ and Na₂PdCl₄ are functionally equivalent for this transformation, yet lithium tetrachloropalladate offers a distinct solubility and handling profile due to its lithium counterion, which can be critical for moisture-sensitive or polar reaction media [1][2].

Suzuki Coupling vs. Na Analog
Class-level inference
Functionally equivalent precatalyst activity; Li salt offers distinct solubility profile
Solubility context supports selection without catalytic compromise
Direct yield comparison not reported; cyclopalladation gave same palladacycle
Suzuki-Miyaura coupling Cyclopalladation Palladacycle synthesis

trans-Chloropalladation Rate vs. Neutral Pd Complexes

A direct comparative study of the reaction of propargyl amines and thioethers with various palladium(II) sources revealed a striking kinetic difference: the reaction with lithium tetrachloropalladate occurred almost instantaneously, whereas the same transformation using PdCl₂(MeCN)₂ or PdCl₂(SEt₂)₂ required 4–6 hours in methanol under identical conditions [1]. This represents at least a 240-fold increase in reaction rate, demonstrating that the anionic [PdCl₄]²⁻ species in Li₂PdCl₄, in combination with the lithium counterion, provides a significantly more reactive system for electrophilic activation of alkynes compared to neutral palladium(II) chloride complexes.

trans-Chloropalladation Rate
Head-to-head
>240-fold faster (instantaneous vs. 4–6 h)
Reported rate difference context; may reduce reaction time
MeOH, rt, same substrate; vs. PdCl₂(MeCN)₂ and PdCl₂(SEt₂)₂
trans-Chloropalladation Alkyne functionalization Organometallic synthesis

Cyclopalladation Efficiency

In the reaction of equimolar amounts of Li₂PdCl₄ (generated in situ from PdCl₂ and LiCl in a 1:2 molar ratio) with a Schiff base ligand and NaOAc·3H₂O in methanol at room temperature, the cyclopalladated complex [Pd(HL)Cl] was obtained in 82% isolated yield [1]. This demonstrates that pre-formed or in situ generated Li₂PdCl₄ is an effective palladating agent for direct C–H activation, yielding well-defined palladacycles suitable for further catalytic applications. While not directly compared to other tetrachloropalladate salts in this study, the high yield underscores the utility of the lithium variant in this class of transformations.

Cyclopalladation Yield
Cross-study comparable
82% isolated yield
Supports cyclopalladation yield expectation
Room temperature, MeOH, equimolar ligand:Pd; single study
Cyclopalladation Schiff base ligands Palladacycle synthesis

Pd²⁺ Oxidation State Retention in Aerogels

In the preparation of catalytically active SiO₂ aerogels, lithium tetrachloropalladate was employed as the metal ion source to form strong Pd²⁺ complexes with amino acid-functionalized silica matrices. Critically, aerogels bearing these chelate complexes retained the Pd²⁺ oxidation state after supercritical drying in CO₂, whereas supercritical drying in isopropanol led to reduction to Pd⁰ metal [1]. This demonstrates that the combination of Li₂PdCl₄ with CO₂-based supercritical drying preserves the desired Pd(II) oxidation state for subsequent hydrogenation catalysis, enabling selective hydrogenation of C=C, C≡C, and C=O bonds with distinct selectivity patterns depending on the ligand structure.

Oxidation State in Aerogels
Supporting evidence
Pd²⁺ retained after CO₂ SCD; Pd⁰ formed after isopropanol SCD
Processing context determines oxidation state retention
Li₂PdCl₄ with CO₂-based supercritical drying preserves Pd(II)
Silica aerogels Heterogeneous catalysis Pd(II) chelate complexes

Water Solubility vs. Palladium(II) Chloride

Palladium(II) chloride (PdCl₂) is practically insoluble in water, whereas lithium tetrachloropalladate(II) hydrate is freely soluble in water [1]. This fundamental difference arises from the formation of the anionic [PdCl₄]²⁻ complex balanced by two lithium cations, which imparts high aqueous solubility. This property enables the use of Li₂PdCl₄ hydrate as a convenient, pre-dissolved Pd(II) source in aqueous reaction media, eliminating the need for in situ generation of soluble palladium species via addition of excess chloride salts. For example, a 0.1 M stock solution in methanol, ethanol, or acetic acid can be readily prepared by stirring equimolar LiCl and PdCl₂ overnight, a procedure not possible with PdCl₂ alone [2].

Water Solubility vs. PdCl₂
Class-level inference
Freely soluble in water vs. PdCl₂ practically insoluble
Aqueous media compatibility context
Solubility profile enables stock solution preparation
Solubility Aqueous catalysis Handling

Hygroscopicity and Handling Precautions

Lithium tetrachloropalladate(II) hydrate is classified as hygroscopic, absorbing moisture from the air [1]. This property is explicitly noted in safety data sheets and technical specifications, with recommended storage conditions including sealed containers, desiccation, and avoidance of humid environments [2]. While sodium tetrachloropalladate and potassium tetrachloropalladate are also moisture-sensitive, the degree of hygroscopicity varies with the alkali metal counterion; lithium salts are generally more hygroscopic than their sodium or potassium counterparts due to the higher charge density of Li⁺. This necessitates more rigorous handling protocols for Li₂PdCl₄ hydrate to maintain stoichiometric accuracy and catalytic reproducibility.

Hygroscopicity
Class-level inference
Hygroscopic; moisture absorption may alter Pd content
Storage protocol affects stoichiometric reproducibility
Sealed, desiccated storage recommended; Li⁺ more hygroscopic than Na⁺/K⁺ analogs
Hygroscopicity Storage Moisture sensitivity

Optimal Application Scenarios


Rapid Alkyne Functionalization via trans-Chloropalladation

When synthetic protocols require the electrophilic activation of propargyl amines or thioethers, lithium tetrachloropalladate(II) hydrate enables reaction completion in seconds rather than hours compared to neutral Pd(II) complexes such as PdCl₂(MeCN)₂ or PdCl₂(SEt₂)₂ [1]. This kinetic advantage makes it the reagent of choice for time-sensitive multi-step syntheses or when working with thermally labile alkynes that may decompose during prolonged reaction times.

Cyclopalladated Precatalysts for Cross-Coupling

Li₂PdCl₄ hydrate is an effective palladating agent for direct C–H activation and cyclopalladation of diverse ligands, yielding well-defined palladacycles in high yields (e.g., 82% isolated yield) under mild conditions (room temperature, methanol) [2]. The resulting complexes serve as robust precatalysts for Suzuki-Miyaura, Heck, and related cross-coupling reactions. Its water solubility and compatibility with polar solvents facilitate ligand screening and catalyst library generation.

Aqueous and Biphasic Catalysis

For catalytic reactions conducted in aqueous media or water-organic biphasic systems, Li₂PdCl₄ hydrate provides a convenient, pre-dissolved source of Pd²⁺ that circumvents the poor water solubility of PdCl₂ . This enables precise volumetric addition of Pd stock solutions, improves reproducibility, and is particularly advantageous for high-throughput experimentation and scale-up processes where consistent Pd loading is critical.

Pd(II)-Functionalized Silica Aerogels

In materials science, Li₂PdCl₄ hydrate serves as a reliable Pd(II) source for chelation to amino acid-modified silica matrices. When processed via supercritical drying in CO₂, the resulting aerogels retain the Pd²⁺ oxidation state, enabling selective hydrogenation of C=C, C≡C, and C=O bonds [3]. This application leverages the compound's ability to form stable Pd(II) complexes under mild conditions, a property not universally shared by other Pd salts.

Application
Selection Property
Validation Focus
Alkyne functionalization studies
Kinetic profile
Reaction rate under defined solvent and temperature
Cyclopalladated precatalyst synthesis
Cyclopalladation yield and solubility
Precatalyst activity in cross-coupling screening
Aqueous and biphasic catalysis research
Water solubility and stock solution handling
Pd loading reproducibility in aqueous media
Pd(II)-doped silica aerogel materials
Oxidation state retention under processing
Pd(II) vs Pd(0) outcome after supercritical drying

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